4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonamide
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Overview
Description
4-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial, antimalarial, and antibacterial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide typically involves the reaction of 5-hydroxy-3-methyl-1H-pyrazole with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various groups using electrophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the Leishmania parasite . The compound’s antibacterial activity is believed to result from its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
4-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide can be compared with other pyrazole derivatives such as:
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Known for its antimalarial activity.
3,5-Dimethyl-1H-pyrazole: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Exhibits similar antibacterial and antileishmanial activities.
The uniqueness of 4-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
160245-39-6 |
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Molecular Formula |
C10H11N3O3S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H11N3O3S/c1-7-6-10(14)13(12-7)8-2-4-9(5-3-8)17(11,15)16/h2-6,12H,1H3,(H2,11,15,16) |
InChI Key |
TVTKBOUBKYYYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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